Acetochlor

Description

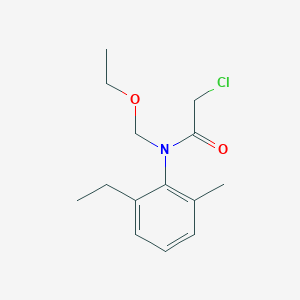

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023848 | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>93 °C (tag closed cup) | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |

CAS No. |

34256-82-1 | |

| Record name | Acetochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.6 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

acetochlor mechanism of action in plants

An In-Depth Technical Guide on the Core Mechanism of Action of Acetochlor in Plants

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family.[1] It is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC), a class known for inhibiting very-long-chain fatty acid (VLCFA) synthesis.[2][3][4] this compound is widely used in agriculture to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton, primarily by inhibiting the growth of weed seedlings before or shortly after germination.[5] Its efficacy and selectivity are rooted in a specific molecular mechanism and differential metabolic rates between crop and weed species.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The definitive mode of action for this compound is the inhibition of VLCFA biosynthesis.[6][2][7][8] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for various aspects of plant growth and development.[9] They are essential precursors for building components of the cuticle (wax and cutin), suberin, and are integral to membrane lipids, including sphingolipids, which are vital for cell proliferation and signaling.[2][9][10]

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex extends C16 and C18 fatty acids by sequentially adding two-carbon units from malonyl-CoA. The process consists of four key reactions:

-

Condensation: An acyl-CoA substrate is condensed with malonyl-CoA. This is the rate-limiting step and is catalyzed by 3-ketoacyl-CoA synthase (KCS), also referred to as VLCFA synthase or elongase.[10][11]

-

First Reduction: The resulting β-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).[9][10]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9][10]

-

Second Reduction: An enoyl-CoA reductase (ECR) completes the cycle, producing an acyl-CoA elongated by two carbons.[9][10]

This compound and other chloroacetamide herbicides specifically and irreversibly inhibit the first step of this cycle: the condensation reaction catalyzed by KCS.[1][7][12] Evidence suggests that the chloroacetamide group of the herbicide covalently binds to a critical cysteine residue in the active site of the KCS enzyme, thereby inactivating it.[6]

Physiological Consequences of VLCFA Inhibition

The disruption of VLCFA synthesis has severe consequences for germinating seedlings, which are highly dependent on new cell membrane and cuticle formation.

-

Disruption of Cell Division and Elongation: The lack of VLCFAs impairs the formation of new cell membranes, which is essential for cell division and expansion. This leads to a rapid cessation of both root and shoot growth in susceptible plants.[5][8]

-

Loss of Cuticular Integrity: A functional cuticle is vital for preventing water loss and protecting against environmental stresses. Inhibition of VLCFA synthesis prevents the formation of cuticular waxes, leading to a defective cuticle.

-

Macroscopic Symptoms: In susceptible grasses, the most characteristic symptom is the failure of the emerging shoot to properly unfurl from the coleoptile, resulting in a "buggy-whip" or "onion-leaf" appearance.[13] Broadleaf weeds exhibit stunted growth, crinkled or cupped leaves, and shortened roots that may appear swollen or brittle.[13][14] Ultimately, the seedling fails to emerge from the soil or dies shortly after emergence.

Quantitative Data on Herbicide Potency

Chloroacetamide herbicides are highly potent inhibitors of VLCFA synthesis. Studies using radiolabeled precursors have quantified the concentration required for 50% inhibition (IC₅₀) of VLCFA formation or plant growth.

| Herbicide Class | Herbicide | Plant/System | Parameter Measured | IC₅₀ / pI₅₀ Value | Reference |

| Chloroacetamide | Metazachlor | Cucumber, Barley | VLCFA Synthesis | 10 - 100 nM | [3][8] |

| Chloroacetamide | Metazachlor | Recombinant VLCFA-Synthase | Enzyme Activity | ~10 nM (10⁻⁸ M) | [1][7] |

| Chloroacetamide | Allidochlor | Arabidopsis FAE1 in yeast | Elongase Activity | pI₅₀ = 7.1 (~79 nM) | [2] |

| Oxyacetamide | Flufenacet | Arabidopsis FAE1 in yeast | Elongase Activity | pI₅₀ = 7.0 (100 nM) | [2] |

| Chloroacetamide | S-Metolachlor | Maize | Root Length | IC₅₀ = 10.61 µM | [15] |

| Chloroacetamide | S-Metolachlor | Rice | Root Length | IC₅₀ = 5.35 µM | [15] |

Note: pI₅₀ is the negative logarithm of the IC₅₀ concentration in Molar.

Basis of Crop Selectivity: Metabolic Detoxification

The selectivity of this compound—its ability to control weeds without harming crops like corn—is primarily due to differential metabolism.[16] Tolerant plants possess a robust detoxification system that rapidly metabolizes the herbicide into non-toxic forms. The primary detoxification pathway is conjugation with the tripeptide glutathione (B108866) (GSH), a reaction catalyzed by the enzyme Glutathione S-Transferase (GST).[16][17][18] This conjugation renders the this compound molecule inactive and more water-soluble, facilitating its sequestration and further degradation. Susceptible weed species either lack sufficient GST activity or have GST isozymes that are less efficient at metabolizing this compound, leading to the accumulation of the active herbicide and subsequent phytotoxicity.[17][19]

Experimental Protocols

Protocol: In Vitro VLCFA Synthesis Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on VLCFA synthesis using radiolabeled precursors.

Methodology:

-

Plant Material: Use leaf discs from young seedlings (e.g., cucumber) or microsomes isolated from plant tissues.[8][20] Alternatively, use a heterologous expression system, such as yeast expressing a specific plant KCS enzyme.[2]

-

Incubation Medium: Prepare a suitable buffer containing the plant material or enzyme preparation.

-

Herbicide Treatment: Add a range of this compound concentrations (e.g., 0 nM to 1000 nM) to the incubation medium. Include a solvent control (e.g., DMSO).

-

Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]-malonyl-CoA or [¹⁴C]-acetate, to initiate the synthesis reaction.[8] Incubate for a defined period (e.g., 2-6 hours) under controlled conditions.

-

Lipid Extraction: Stop the reaction and perform a total lipid extraction using a solvent system like chloroform:methanol.

-

Fatty Acid Analysis: Saponify the lipid extract to release fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

-

Quantification: Analyze the FAMEs using radio-HPLC or gas chromatography (GC) coupled with a mass spectrometer (MS) or radioactivity detector.[2][8]

-

Data Analysis: Quantify the amount of radiolabel incorporated into VLCFAs (C20 and longer) relative to total fatty acids. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the rate of this compound detoxification by quantifying total GST activity in a plant extract.

Methodology:

-

Tissue Homogenization: Homogenize fresh plant tissue (e.g., corn shoots) in a cold lysis buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) on ice.[21]

-

Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is the crude protein extract containing GST enzymes.[21] Determine the total protein concentration of the extract.

-

Assay Cocktail: Prepare a fresh assay cocktail containing buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[17][22]

-

Reaction Initiation: In a UV-transparent 96-well plate or cuvette, add the protein extract to the assay cocktail to start the reaction.[17]

-

Spectrophotometric Measurement: Immediately place the plate/cuvette in a spectrophotometer set to 340 nm and 25°C. The conjugation of GSH to CDNB by GST results in a product that absorbs light at 340 nm.[22][23]

-

Data Analysis: Record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[17] The rate of absorbance increase (ΔOD/min) is directly proportional to the GST activity in the sample. Normalize the activity to the total protein content to get a specific activity (e.g., nmol/min/mg protein).

Conclusion

The mechanism of action of this compound in plants is a well-defined process centered on the potent and specific inhibition of very-long-chain fatty acid (VLCFA) synthase. By blocking the production of these essential fatty acids, this compound halts the fundamental processes of cell division and membrane formation, leading to the death of susceptible weed seedlings. The herbicide's agricultural success relies on this precise molecular targeting combined with the ability of tolerant crops like corn to rapidly neutralize the compound through metabolic detoxification, primarily via glutathione S-transferase-mediated conjugation. This dual mechanism of potent action and selective metabolism makes this compound an effective tool in modern weed management.

References

- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 11. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective phytotoxicity of metolachlor against maize and rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aocs.org [aocs.org]

- 20. scribd.com [scribd.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. home.sandiego.edu [home.sandiego.edu]

- 23. 3hbiomedical.com [3hbiomedical.com]

The Genesis and Synthesis of Acetochlor: A Technical Guide

An in-depth exploration of the discovery, historical development, and synthetic methodologies of the chloroacetanilide herbicide, acetochlor.

Introduction

This compound, a prominent member of the chloroacetanilide class of herbicides, has been a significant tool in selective, pre-emergence weed control for several decades. Developed and introduced by Monsanto and Zeneca, its primary application lies in the management of annual grasses and certain broadleaf weeds in various crops.[1][2] This technical guide delves into the historical discovery and the evolution of the industrial synthesis of this compound, providing detailed experimental protocols and a comparative analysis of different manufacturing processes.

Historical Development

The journey of this compound began with its development by Monsanto Company, with a 1971 patent application marking a key milestone in its timeline as a selective pre-emergence herbicide.[3] Later, Zeneca also played a role in its development.[1] In the United States, this compound was first registered for use in 1994.[4][5] The stewardship of its registration in the U.S. is currently managed by the this compound Registration Partnership (ARP), which includes Monsanto and Dow AgroSciences.[6]

The commercial landscape of this compound has evolved through various corporate mergers and divestitures. Zeneca Agrochemicals was formed in 1993 following a demerger from Imperial Chemical Industries (ICI).[7][8] Subsequently, Zeneca merged its agrochemical business with that of Novartis to create Syngenta.[9][10] As part of these transitions, the this compound business of Zeneca was divested to Dow AgroSciences.[9][10]

Chemical Synthesis of this compound

The industrial production of this compound has been dominated by two primary synthetic routes: the chloromethyl ethyl ether method and the more contemporary methylene (B1212753) method.

Chloromethyl Ethyl Ether Method

This traditional two-step synthesis was the cornerstone of early this compound production.[1][11]

Step 1: Acylation of 2-ethyl-6-methylaniline (B166961)

The initial step involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to produce the intermediate, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Step 2: Etherification

The synthesized anilide intermediate is then treated with chloromethyl ethyl ether in the presence of a strong base, typically sodium hydroxide, to yield this compound.[11]

Methylene Method

In pursuit of a more efficient, cost-effective, and environmentally benign process, the methylene method was developed. This approach has gained prominence in modern this compound manufacturing and is detailed in several patents.[3][11]

The methylene method is a three-step process:

Step 1: Formation of the N-methylene Intermediate

2-methyl-6-ethylaniline is reacted with paraformaldehyde to generate the N-methylene-2-methyl-6-ethylaniline intermediate.

Step 2: Acylation of the Intermediate

The N-methylene intermediate is then acylated using chloroacetyl chloride.

Step 3: Alcoholysis

The final step involves the alcoholysis of the acylated intermediate with ethanol (B145695) to produce this compound.

Data Presentation: Comparative Analysis of Synthesis Methods

| Parameter | Chloromethyl Ethyl Ether Method | Methylene Method |

| Starting Materials | 2-ethyl-6-methylaniline, Chloroacetyl chloride, Chloromethyl ethyl ether, Sodium hydroxide | 2-methyl-6-ethylaniline, Paraformaldehyde, Chloroacetyl chloride, Ethanol |

| Key Intermediates | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | N-methylene-2-methyl-6-ethylaniline |

| Reported Yield | Data not readily available in public literature | >93%[11] |

| Reported Purity | Data not readily available in public literature | >93%[11] |

| Environmental Concerns | Use of hazardous chloromethyl ethyl ether | Reduced use of hazardous reagents |

| Economic Viability | Generally considered less cost-effective | More cost-effective due to cheaper raw materials and higher efficiency[3] |

Experimental Protocols

Synthesis of this compound via the Methylene Method (Exemplary Protocol based on Patent CN101270062B)[11]

Step 1: Synthesis of N-methylene-2-methyl-6-ethylaniline

-

To a 500 ml four-necked flask equipped with a stirrer, thermometer, and water separator, add 62 g of 2-methyl-6-ethylaniline, 150 g of cyclohexane (B81311), 16 g of 95% ethanol, 0.5 g of a stabilizer (e.g., NH4HS), 28 g of paraformaldehyde, and 0.15 g of a catalyst (e.g., sodium hydroxide).

-

Stir the mixture and heat to 36°C. Maintain the reaction for 50 minutes.

-

Initiate water separation. After completion, distill off the cyclohexane to obtain the N-methylene intermediate.

Step 2 & 3: Acylation and Alcoholysis to form this compound

-

To a separate 500 ml four-necked flask, add 60 g of chloroacetyl chloride and 67 g of methylene chloride.

-

Stir the mixture and maintain the temperature below 20°C.

-

React for 2 hours.

-

Add 200 g of absolute ethanol and continue the reaction for another 2 hours.

-

Introduce ammonia (B1221849) gas (NH3) until the pH of the reaction mixture reaches 7-9.

-

Filter the solid ammonium (B1175870) chloride.

-

Evaporate the petroleum ether from the filtrate to obtain this compound.

Note: This protocol is an example derived from patent literature and may require optimization for laboratory or industrial-scale production.

Mandatory Visualization

Synthesis Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of this compound labelled with carbonyl(14C) [inis.iaea.org]

- 3. CN102649770A - Production method of high-content this compound by methylene method - Google Patents [patents.google.com]

- 4. waters.com [waters.com]

- 5. chembk.com [chembk.com]

- 6. experience.arcgis.com [experience.arcgis.com]

- 7. pjbpubs.co.uk [pjbpubs.co.uk]

- 8. encyclopedia.com [encyclopedia.com]

- 9. Novarti AG - Analysis [ftc.gov]

- 10. Federal Trade Commission Clears Combination of Novartis Ag's And Astrazeneca's Agricultural Chemical Businesses | Federal Trade Commission [ftc.gov]

- 11. CN101270062B - The production process of this compound by methylene method - Google Patents [patents.google.com]

Acetochlor: A Comprehensive Physicochemical Profile for the Scientific Community

An in-depth technical guide on the core physicochemical properties of the herbicide acetochlor, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetanilide class, widely utilized for the control of annual grasses and certain broadleaf weeds in various crops.[1][2] Its efficacy is attributed to the inhibition of very long-chain fatty acid synthesis.[3] A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and for the development of analytical methodologies. This guide provides a detailed overview of these properties, complete with experimental protocols and visual representations of its metabolic pathways and mode of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | [4] |

| CAS Number | 34256-82-1 | [1][5] |

| Chemical Formula | C₁₄H₂₀ClNO₂ | [4][6] |

| Molecular Weight | 269.77 g/mol | [4][6][7][8] |

| Physical State | Oily liquid at room temperature; light amber to violet in color. | [1][4] |

| Melting Point | < 0 °C to 10.6 °C | [1][4][6][9][10] |

| Boiling Point | 172 °C at 5 mmHg; 134 °C at 0.4 torr | [4][8][9] |

| Water Solubility | 223 - 282 mg/L at 20-25 °C | [1][3][4][6][9] |

| Vapor Pressure | 2.2 x 10⁻² mPa to 3.4 x 10⁻⁸ mmHg at 20-25 °C | [1][4][9][11] |

| Octanol-Water Partition Coefficient (log Kow) | 3.03 to 4.14 | [1][4][9] |

| Henry's Law Constant | 2.1 x 10⁻⁷ to 2.7 x 10⁻¹⁰ atm·m³/mol at 25 °C | [4][9] |

| Density | 1.100 g/mL at 30 °C; 1.136 g/mL at 20 °C | [1][4][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters of this compound.

Determination of Water Solubility (OECD 105)

The water solubility of this compound can be determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.[8][12][13]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined analytically.

Methodology:

-

Preparation of a Supersaturated Solution: An excess amount of this compound is added to a flask containing high-purity water.

-

Equilibration: The flask is agitated at a temperature slightly above the test temperature for a sufficient period to ensure saturation. Subsequently, the mixture is equilibrated at the test temperature (e.g., 20 ± 0.5 °C) for an extended period (typically 24 hours) with continuous stirring.[8]

-

Phase Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

-

Concentration Determination: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Determination of Vapor Pressure (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method.[16][17]

Principle: A stream of inert gas is passed through or over the substance at a rate slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.

Methodology:

-

Sample Preparation: A known amount of this compound is placed in a thermostatically controlled sample holder.

-

Gas Saturation: A stream of dry, inert gas (e.g., nitrogen or argon) is passed over the sample at a known and constant flow rate. The temperature of the sample is maintained at a constant, known value.

-

Vapor Trapping: The vapor-saturated gas stream is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the this compound.

-

Quantification: The amount of this compound collected in the trap is quantified using an appropriate analytical technique (e.g., GC-MS).

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (OECD 117)

The octanol-water partition coefficient (Kow) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method.[3][5][7][18]

Principle: The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly correlated with its log Kow. By calibrating the column with reference substances of known log Kow, the log Kow of the test substance can be determined.

Methodology:

-

HPLC System: A standard HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of methanol (B129727) and water.

-

Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log k (logarithm of the capacity factor) versus log Kow is constructed.

-

Sample Analysis: A solution of this compound in the mobile phase is injected into the HPLC system, and its retention time is determined.

-

Calculation: The capacity factor (k) for this compound is calculated from its retention time and the column dead time. The log Kow of this compound is then determined by interpolation from the calibration curve.

Signaling and Degradation Pathways

The herbicidal activity and environmental fate of this compound are governed by its interaction with biological pathways and its degradation processes.

Mode of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of elongase enzymes, which are critical for the synthesis of very long-chain fatty acids (VLCFAs). This inhibition disrupts multiple plant processes, including the gibberellin biosynthesis pathway.

Caption: Inhibition of elongase by this compound disrupts VLCFA synthesis, impacting gibberellin production.

Proposed Alternative Mode of Action: GPX4 Inhibition

Recent studies suggest an alternative mode of action for this compound involving the inhibition of glutathione (B108866) peroxidase 4 (GPX4), leading to lipid peroxidation and oxidative stress.[2][19][20][21]

Caption: this compound inhibits GPX4, leading to lipid peroxidation and oxidative stress.

Environmental Degradation Pathways

This compound undergoes degradation in the environment through various pathways, primarily microbial degradation and photodegradation. The major metabolites include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[22][23]

Caption: Major microbial and photodegradation pathways of this compound in the environment.

Analytical Workflow

The determination of this compound residues in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Caption: General analytical workflow for the determination of this compound in environmental matrices.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and standardized protocols for the scientific community. The detailed experimental methodologies and visual representations of its mode of action and degradation pathways serve as a critical resource for researchers engaged in environmental science, toxicology, and agricultural research. A thorough understanding of these fundamental characteristics is essential for the responsible management and risk assessment of this widely used herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. The herbicide this compound causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. researchgate.net [researchgate.net]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. caa.go.jp [caa.go.jp]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. jocpr.com [jocpr.com]

- 15. mdpi.com [mdpi.com]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. The herbicide this compound causes lipid peroxidation by inhibition of glutathione peroxidase 4 | Sciety [sciety.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Environmental Fate of Acetochlor: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals

Core Content: This guide provides a comprehensive overview of the environmental degradation pathways of the herbicide acetochlor. It details the microbial and abiotic processes that break down this widely used chloroacetanilide herbicide, identifies key metabolites, and presents quantitative data on degradation rates. Furthermore, it includes detailed experimental protocols for the analysis of this compound and its degradation products, along with visual representations of the degradation pathways and experimental workflows.

Introduction

This compound, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, is a selective, pre-emergence herbicide used extensively for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts.[1][2] Its widespread application has raised concerns about its environmental persistence and potential impact on non-target organisms and ecosystems.[3][4] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This guide synthesizes current knowledge on the microbial and abiotic degradation of this compound in soil and water environments.

Microbial Degradation of this compound

Microbial degradation is the primary mechanism for the dissipation of this compound in the environment.[3][5] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of metabolizing this compound.[3][6] These organisms utilize this compound as a source of carbon and nitrogen, breaking it down into less complex and often less toxic compounds.[7]

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of this compound proceeds through several key reactions, including N-dealkylation, C-dealkylation, dechlorination, hydroxylation, and dehydrogenation.[3][4][8]

A common aerobic pathway involves the initial transformation of this compound to 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) through an N-dealkylation reaction.[9][10] CMEPA is then further metabolized to 2-methyl-6-ethyl aniline (B41778) (MEA) via amide hydrolysis.[8][9][10] MEA can undergo hydroxylation and subsequent ring cleavage, eventually leading to mineralization into carbon dioxide and water.[10]

Another significant aerobic pathway involves the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are frequently detected metabolites in soil and groundwater.[8]

Key microbial players in aerobic degradation include:

-

Rhodococcus sp.: Strains of Rhodococcus have been shown to initiate the degradation of this compound by converting it to CMEPA.[9][11]

-

Delftia sp.: This bacterium is involved in the subsequent hydrolysis of CMEPA to MEA.[9][11]

-

Pseudomonas sp.: Several Pseudomonas species, such as Pseudomonas oleovorans, are efficient degraders of this compound.[3][8]

-

Bacillus sp.: Strains like Bacillus subtilis have also been identified in this compound degradation.[3]

Anaerobic Degradation Pathways

In anoxic environments, such as saturated soils and sediments, this compound degradation occurs through anaerobic pathways. These pathways are generally slower than aerobic degradation.[5] The primary initial step in anaerobic degradation is reductive dechlorination.[12][13]

One proposed anaerobic pathway involves the dechlorination of this compound to form 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA).[12] This is followed by a series of transformations leading to metabolites such as N-(2-methyl-6-ethylphenyl)acetamide (MEPA), N-2-ethylphenyl acetamide (B32628) (EPA), and N-2-ethylphenyl formamide (B127407) (EPF).[12][14] Thiol-substitution dechlorination is another identified anaerobic degradation mechanism.[12][13]

Key microbial players in anaerobic degradation include:

-

Cupidesulfovibrio sp.: This sulfate-reducing bacterium has been shown to degrade this compound under anaerobic conditions.[15]

-

Proteiniclasticum sp. and Lacrimispora sp.: These anaerobes have been isolated from this compound-degrading consortia.[13]

-

Dechloromonas sp.: This genus is associated with the dechlorination of this compound.[14]

Abiotic Degradation of this compound

In addition to microbial activity, this compound can be degraded by abiotic processes, primarily photolysis and hydrolysis.

Photodegradation

Photodegradation, or photolysis, is the breakdown of this compound by sunlight. This process is most significant on the soil surface and in clear surface waters.[16] The half-life of this compound under sunlight in water can range from 151 to 169 days.[17] However, under UV light, degradation is much more rapid, with half-lives as short as 7.1 to 11.5 minutes.[17] The primary photochemical reaction is dehalogenation (cleavage of the chlorine atom).[18] This is followed by hydroxylation and cyclization, leading to a variety of photoproducts.[17]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is relatively stable to hydrolysis under neutral and acidic conditions. The rate of hydrolysis can be influenced by pH and temperature.

Key Degradation Metabolites

A number of metabolites are formed during the degradation of this compound. The identification of these intermediates is crucial for understanding the complete degradation pathway and for assessing the overall environmental impact, as some metabolites may also have toxicological significance.

Table 1: Major Degradation Metabolites of this compound

| Metabolite | Abbreviation | Formation Pathway(s) | Environmental Compartment |

| 2'-methyl-6'-ethyl-2-chloroacetanilide | CMEPA | Microbial (Aerobic N-dealkylation) | Soil |

| 2-methyl-6-ethyl aniline | MEA | Microbial (Aerobic Amide Hydrolysis) | Soil |

| This compound Ethanesulfonic Acid | ACT-ESA | Microbial | Soil, Groundwater |

| This compound Oxanilic Acid | ACT-OA | Microbial | Soil, Groundwater |

| 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide | EMEMA | Microbial (Anaerobic Reductive Dechlorination) | Anoxic Sediments, Water |

| N-(2-methyl-6-ethylphenyl)acetamide | MEPA | Microbial (Anaerobic) | Anoxic Sediments, Water |

| Hydroxythis compound | --- | Microbial (Aerobic Hydroxylation) | Soil |

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This rate is influenced by various environmental factors such as soil type, temperature, moisture, and microbial population.

Table 2: Half-life (DT50) of this compound in Different Environmental Matrices

| Environmental Matrix | Condition | Half-life (DT50) | Reference(s) |

| Soil | Aerobic, Laboratory | 3.3 - 55 days | [1] |

| Soil | Field | 2.9 - 12.6 days | [1] |

| Soil (Nanjing) | 60% moisture, dark | 3 days | [19] |

| Soil (Yancheng) | 60% moisture, dark | 4.9 days | [19] |

| Soil (Yingtan) | 60% moisture, dark | 25.7 days | [19] |

| Water (De-ionized) | Sunlight | 151 days | [17] |

| Water (River) | Sunlight | 154 days | [17] |

| Water (Paddy) | Sunlight | 169 days | [17] |

| Water (De-ionized) | UV light | 7.1 minutes | [17] |

| Water (River) | UV light | 10.1 minutes | [17] |

| Water (Paddy) | UV light | 11.5 minutes | [17] |

| Water (pH 4.0, 7.0, 9.2) | Laboratory | 5.4 - 23.1 days | [20] |

Experimental Protocols

The study of this compound degradation relies on robust analytical methods to extract, separate, and quantify the parent compound and its metabolites from complex environmental matrices.

Sample Preparation and Extraction

-

Soil Samples: A common method involves extracting a known weight of soil (e.g., 20 g) with a two-phase solvent system.[21] The organic phase is then separated for analysis. Accelerated Solvent Extraction (ASE) with a mixture of n-hexane and acetone (B3395972) can also be employed for plant materials.[22]

-

Water Samples: Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound and its metabolites from water samples.[23] C18 SPE columns are commonly used, and the analytes are eluted with a solvent mixture such as methanol/water.[23]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound and some of its metabolites.[18][24]

-

Typical Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m x 0.25 mm x 0.25 µm).[22]

-

Detector: Electron Capture Detector (ECD) or Mass Spectrometer.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for analyzing the more polar and non-volatile metabolites of this compound, such as the ESA and OA derivatives.[23][25][26]

-

Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of analytes.[23]

-

Visualizing Degradation Pathways and Workflows

Aerobic Degradation Pathway of this compound

Caption: Aerobic microbial degradation pathway of this compound.

Anaerobic Degradation Pathway of this compound

Caption: Anaerobic microbial degradation pathway of this compound.

General Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound.

Conclusion

The environmental fate of this compound is complex, involving a combination of microbial and abiotic degradation processes. Microbial degradation is the predominant pathway, with distinct aerobic and anaerobic routes leading to a variety of metabolites. The rate of degradation is highly dependent on environmental conditions. A thorough understanding of these pathways, facilitated by robust analytical methodologies, is essential for predicting the environmental persistence of this compound, assessing its ecological risks, and developing strategies for the remediation of contaminated sites. Continued research into the enzymatic and genetic basis of microbial degradation will further enhance our ability to mitigate the environmental impact of this widely used herbicide.

References

- 1. fao.org [fao.org]

- 2. apps.who.int [apps.who.int]

- 3. Current insights into environmental this compound toxicity and remediation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Remediation of this compound-contaminated maize field soil using Serratia odorifera AC-1 fertilizer: effects on soil microbial communities [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of this compound by a newly isolated Pseudomonas strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of this compound by a bacterial consortium of Rhodococcus sp.T3‐1, Delftia sp.T3‐6 and Sphingobium sp.MEA3‐1 [agris.fao.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anaerobic biodegradation of this compound by acclimated sludge and its anaerobic catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photodegradation of this compound in water and UV photoproducts identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photochemical degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. epa.gov [epa.gov]

- 22. mdpi.com [mdpi.com]

- 23. Analytical method for the determination of metolachlor, this compound, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Degradation of this compound by four microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 26. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

Toxicological Profile of Acetochlor in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor, a widely used chloroacetanilide herbicide, is effective in controlling annual grasses and some broadleaf weeds in various agricultural settings. However, its widespread application raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. It summarizes key toxicological endpoints, details experimental methodologies for toxicity assessment, and visualizes the underlying mechanisms of toxicity, including signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment to better understand and mitigate the potential ecological risks associated with this compound exposure.

Quantitative Toxicological Data

The toxicity of this compound to non-target organisms is summarized in the following tables, presenting key toxicological endpoints such as Median Lethal Dose (LD50), Median Lethal Concentration (LC50), Median Effective Concentration (EC50), No-Observed-Effect-Level (NOEL), and Lowest-Observed-Effect-Level (LOAEL).

Table 1: Acute Toxicity of this compound to Mammalian Species

| Species | Route of Exposure | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 1426 - 2953 | [1] |

| Rat (Female) | Oral (formulated) | LD50 | 1700 | [1] |

| Rat | Dermal | LD50 | >5000 | [1] |

| Rabbit | Dermal | NOEL (Maternal) | 50 | [1] |

Table 2: Chronic Toxicity and Reproductive Effects of this compound in Mammalian Species

| Species | Study Duration | Endpoint | Value | Reference |

| Rat | 3-month feeding | NOEL | 40 mg/kg/day | [1] |

| Dog | 1-year feeding | NOEL | 2 - 12 mg/kg/day | [1] |

| Rabbit | Developmental | NOEL (Maternal) | 50 mg/kg/day | [1] |

| Rat | Two-generation reproduction | NOEL (Parental) | 150 mg/kg/day | [1] |

Table 3: Toxicity of this compound to Avian Species

| Species | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD50 | 1260 mg/kg | [1] |

| Mallard Duck & Bobwhite Quail | 8-day Dietary LC50 | >5620 ppm | [1] |

| Japanese Quail | Sub-chronic exposure | Reduced body weight, organ weight changes | [2] |

Table 4: Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout | 96-hour LC50 | 0.45 | [1] |

| Bluegill Sunfish | 96-hour LC50 | 1.30 | [1] |

| Daphnia magna | 48-hour EC50 | 16.00 | [1] |

| Zebrafish (Danio rerio) Larvae | LC50 | 12 µM (approx. 3.2 mg/L) | [3][4] |

| Zebrafish (Danio rerio) Larvae | EC50 (Morphological Abnormalities) | 7.8 µM (approx. 2.1 mg/L) | [3][4] |

| Physalaemus cuvieri (tadpole) | 96-hour LC50 | 4.4 | [5] |

| Hypsiboas pardalis (tadpole) | 96-hour LC50 | 7.8 | [5] |

| Bighead Carp (Aristichthys nobilis) | 36-day exposure | Increased DNA damage and oxidative stress | [6] |

Table 5: Toxicity of this compound to Soil Invertebrates and Other Non-Target Organisms

| Species | Endpoint | Value | Reference |

| Honeybee | Acute Contact Toxicity | Moderately toxic | [1][7] |

| Earthworm (Eisenia fetida) | 14-day LC50 | 115.6 - 275.3 mg/kg soil | [8] |

| Earthworm (Eisenia fetida) | Sublethal effects | Reduced growth and reproduction at >20 mg/kg | [9] |

| Soil Nematodes | - | Reduced abundance of total and plant-parasitic nematodes | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used in assessing the toxicity of this compound.

Mammalian Acute Oral Toxicity Testing (Modified from OECD Guideline 423)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult nulliparous and non-pregnant female rats are used. A starting dose is chosen based on available information.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance (this compound) is administered by gavage in a single dose.

-

A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the dose for the next step.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated based on the mortality data from the different dose groups.

Avian Dietary Toxicity Testing (Based on OECD Guideline 205)

This protocol assesses the toxicity of a substance when administered in the diet over a short period.

-

Test Species: Commonly used species include bobwhite quail and mallard ducks, typically 10-14 days old at the start of the test.

-

Procedure:

-

Birds are acclimated to the test conditions for at least 7 days.

-

The test substance is mixed into the diet at various concentrations.

-

Birds are exposed to the treated diet for 5 days, followed by a 3-day observation period with a normal diet.

-

Observations include mortality, signs of toxicity, body weight, and food consumption.

-

-

Data Analysis: The LC50, the concentration in the diet that is lethal to 50% of the test birds, is calculated.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.

-

Test Species: Commonly used species include rainbow trout or zebrafish.

-

Procedure:

-

Fish are acclimated to the test water quality conditions for at least 12 days.

-

A range of test concentrations of this compound are prepared in the test water.

-

Fish are exposed to the test solutions for 96 hours.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 is calculated for each observation time point.

Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Procedure:

-

A series of this compound concentrations are prepared in a suitable medium.

-

Daphnids are exposed to the test solutions for 48 hours.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This protocol assesses the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: Adult earthworms (Eisenia fetida) with a clitellum are used.

-

Procedure:

-

Artificial soil is prepared according to OECD guidelines.

-

This compound is thoroughly mixed into the soil at various concentrations.

-

Ten earthworms are introduced into each test container.

-

The containers are maintained at a constant temperature and humidity for 14 days.

-

Mortality is assessed at 7 and 14 days.

-

-

Data Analysis: The LC50 is determined for the 14-day exposure period.

This compound Residue Analysis in Environmental Samples

The determination of this compound residues in soil and water is crucial for exposure assessment.

-

Sample Preparation:

-

Water: Samples are often extracted using solid-phase extraction (SPE) with a C18 cartridge.

-

Soil: Extraction is typically performed using a solvent mixture, such as acetonitrile/water.

-

-

Analytical Method:

-

The extracted samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the sensitive and selective quantification of this compound and its metabolites.

-

-

Quality Control: Fortified samples (spiked with a known amount of this compound) are analyzed alongside the environmental samples to determine the recovery and accuracy of the method.

Mechanisms of Toxicity and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound in non-target organisms. Key pathways affected include oxidative stress, ferroptosis, and endocrine disruption.

This compound-Induced Oxidative Stress and Ferroptosis

Studies in zebrafish have shown that this compound can induce oxidative stress and a form of cell death called ferroptosis.[3][4][11] this compound inhibits the enzyme glutathione (B108866) peroxidase 4 (GPX4), which is crucial for protecting cells from lipid peroxidation.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately triggering ferroptosis. The Nrf2 signaling pathway, a key regulator of the antioxidant response, is also activated in response to this compound-induced oxidative stress.

Caption: this compound-induced ferroptosis pathway.

Endocrine Disruption in Amphibians

This compound has been shown to act as an endocrine disruptor in amphibians, affecting the thyroid hormone (TH) system.[12] TH is essential for metamorphosis in amphibians. This compound can accelerate T3 (triiodothyronine)-induced metamorphosis, suggesting it interferes with the normal regulation of this process. This interference can have significant consequences for the development and survival of amphibians in contaminated environments.

Caption: this compound's endocrine-disrupting effect on amphibian metamorphosis.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for toxicological testing and residue analysis of this compound.

Workflow for Determining the LC50 of this compound in Fish

Caption: Workflow for determining the LC50 of this compound in fish.

Workflow for this compound Residue Analysis in Water Samples

Caption: Workflow for this compound residue analysis in water.

Conclusion

The toxicological profile of this compound in non-target organisms is multifaceted, with effects observed across various taxonomic groups and at different biological levels of organization. Acute toxicity data indicate that this compound is moderately to highly toxic to a range of aquatic organisms and moderately toxic to some terrestrial invertebrates. Chronic and sublethal effects, including impacts on growth, reproduction, and endocrine function, have also been documented. Mechanistic studies are beginning to unravel the molecular pathways through which this compound exerts its toxic effects, with oxidative stress, ferroptosis, and endocrine disruption being key areas of concern.

This technical guide provides a consolidated resource of quantitative toxicological data, standardized experimental protocols, and an overview of the known mechanisms of toxicity. It is imperative that researchers and environmental risk assessors utilize this information to conduct further studies, refine risk assessment models, and develop strategies to minimize the potential adverse effects of this compound on non-target organisms and ecosystem health. Continued investigation into the sublethal and long-term consequences of this compound exposure, particularly in environmentally relevant concentrations and in combination with other stressors, is essential for a comprehensive understanding of its ecological impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. fao.org [fao.org]

- 4. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. The herbicide this compound causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. Thyroid endocrine disruption of this compound on zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Exposure to the herbicide this compound alters thyroid hormone-dependent gene expression and metamorphosis in Xenopus Laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Acetochlor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor, a widely used chloroacetanilide herbicide, undergoes a variety of transformation and transport processes in the environment that dictate its persistence, mobility, and potential for off-site contamination. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, sorption behavior, and potential for bioaccumulation. The information is compiled from numerous scientific studies and presented to support environmental risk assessment and inform research and development efforts. Key degradation routes include microbial breakdown under both aerobic and anaerobic conditions, as well as abiotic processes like photodegradation. Sorption to soil organic matter is a critical factor controlling its mobility and bioavailability. While this compound itself has a moderate persistence in soil, its degradation products, such as ethanesulfonic acid (ESA) and oxanilic acid (OA), can be more mobile and persistent, posing a potential risk to water resources.

Physicochemical Properties of this compound

A foundational understanding of this compound's environmental behavior begins with its physicochemical properties, which are summarized in the table below. These properties influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ClNO₂ | [1] |

| Molar Mass | 269.77 g/mol | [1] |

| Water Solubility | 223 mg/L at 25 °C | [1] |

| Vapor Pressure | 1.67 x 10⁻⁷ mm Hg at 20 °C | [2][3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.14 | [3] |

| Henry's Law Constant | 2.7 x 10⁻¹⁰ atm·m³/mol | [2] |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of degradation, sorption, and transport processes.

Degradation

This compound degrades in the environment through biotic and abiotic pathways.

1. Microbial Degradation: Microbial breakdown is the primary mechanism of this compound dissipation in soil.[2] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.

-

Aerobic Degradation: Under aerobic conditions, this compound is degraded by soil microorganisms through processes such as N-dealkylation and hydrolysis.[4] The half-life in soil can range from a few days to several weeks. For instance, in one study, the half-life of this compound in a neoluvisol and a calcosol ranged from 1.4 to 14.9 days depending on depth and temperature. In another field study, half-lives of 13.86 to 17.32 days were observed.[2]

-

Anaerobic Degradation: In anoxic environments like saturated soils and sediments, anaerobic microbial transformation becomes significant. Anaerobic degradation pathways include reductive dechlorination and thiol-substitution.

2. Photodegradation: this compound can undergo photodegradation in aqueous solutions when exposed to sunlight. The process involves dechlorination, hydroxylation, and cyclization. The half-life of this compound under sunlight in de-ionized water has been reported to be 151 days. However, under direct UV light, degradation is much more rapid, with half-lives in the order of minutes.

3. Hydrolysis: Hydrolysis of this compound is generally not considered a major degradation pathway under typical environmental pH conditions (pH 4-10).[3] Reported hydrolysis half-lives in river water are very long, ranging from 1386 to 2310 days.[3]

Degradation Half-Life Data

The following table summarizes reported degradation half-life (DT₅₀) values for this compound in soil and water under various conditions.

| Matrix | Condition | Half-life (DT₅₀) | Reference(s) |

| Soil | Field | 2.9 - 12.6 days | |

| Soil | Field | 13.86 - 17.32 days | [2] |

| Soil | Laboratory (Aerobic) | 3.3 - 55 days | |

| Soil | Laboratory (Aerobic) | 1.4 - 14.9 days | |

| Soil | Laboratory (Aerobic) | 10.5 - 15.1 days | |

| Water | Sunlight (De-ionized) | 151 days | |

| Water | Sunlight (River) | 154 days | |

| Water | Sunlight (Paddy) | 169 days | |

| Water | UV Light (De-ionized) | 7.1 minutes | |

| Water | Hydrolysis (pH 4) | 1386 days | [3] |

| Water | Hydrolysis (pH 7) | 2310 days | [3] |

| Water | Hydrolysis (pH 10) | 2310 days | [3] |

Sorption and Mobility

The movement of this compound in the environment is largely controlled by its sorption to soil and sediment particles.

Sorption: The primary factor influencing this compound sorption is the organic carbon content of the soil. Higher organic carbon content leads to stronger adsorption, which reduces its bioavailability and mobility. The sorption of this compound is often described by the Freundlich isotherm.

Mobility and Leaching: Due to its moderate sorption to soil, this compound has the potential to leach into groundwater, particularly in soils with low organic matter and high sand content. However, its major degradation products, this compound ESA and this compound OA, are generally more water-soluble and mobile than the parent compound, posing a greater risk of groundwater contamination.

Soil Sorption Coefficient Data

The following table presents a range of reported soil sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) for this compound.

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference(s) |

| Various | - | 0.84 - 7.11 | - | |

| Silty Clay Loam | - | - | 335 | [3] |

| Various | - | - | 98.5 - 335 | [3] |

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state.

An estimated BCF of 250 has been calculated for this compound in fish, suggesting a high potential for bioconcentration in aquatic organisms, assuming the compound is not readily metabolized.[3]

Degradation Pathway Visualization

The following diagram illustrates the major degradation pathways of this compound in the environment, including aerobic and anaerobic microbial degradation and photodegradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's environmental fate. The following sections outline the core principles of key experimental protocols, largely based on OECD guidelines.

Soil Sorption/Desorption: Batch Equilibrium Method (OECD 106)

This method determines the sorption of this compound to soil particles.

-

Soil Preparation: Collect, air-dry, and sieve (<2 mm) representative soil samples. Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.

-

Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and stability of this compound under the test conditions.

-

Adsorption Phase:

-

Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.

-

Add a known mass of soil to each solution in centrifuge tubes.

-

Agitate the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the this compound concentration in the supernatant.

-

Calculate the amount of this compound sorbed to the soil by the difference between the initial and final solution concentrations.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, replace a portion of the supernatant with a fresh 0.01 M CaCl₂ solution.

-

Agitate for the same equilibration time.

-

Analyze the this compound concentration in the solution to determine the amount desorbed.

-

-

Data Analysis: Construct sorption and desorption isotherms by plotting the amount of this compound sorbed versus the equilibrium concentration in solution. Calculate the Freundlich (Kf) and/or linear (Kd) sorption coefficients. Normalize Kd to the soil organic carbon content to obtain Koc.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

-

Soil and Test Substance: Use characterized, fresh soil samples. Apply ¹⁴C-labeled this compound uniformly to the soil to facilitate tracking of the parent compound and its transformation products.

-

Incubation Setup:

-

Aerobic: Place the treated soil in flow-through incubation vessels that allow for a continuous supply of humidified, CO₂-free air. Trap evolved ¹⁴CO₂ and other volatile organic compounds.

-

Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with nitrogen and water to create anaerobic conditions.

-

-

Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20 °C) and soil moisture (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Collect duplicate soil samples at predetermined intervals over a period of up to 120 days.

-

Extraction and Analysis:

-

Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).

-

Analyze the extracts for this compound and its metabolites using techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps to establish a mass balance.

-

-

Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound. Identify major transformation products and propose a degradation pathway.

Soil Column Leaching (OECD 312)

This experiment assesses the mobility of this compound and its metabolites through a soil profile.

-

Column Preparation: Pack glass columns (e.g., 30 cm long, 5 cm diameter) with sieved soil to a uniform bulk density. Pre-wet the columns with a solution like 0.01 M CaCl₂.

-

Application: Apply ¹⁴C-labeled this compound (or aged residues from a metabolism study) to the top of the soil columns at a rate representative of field applications.

-

Leaching: Apply "artificial rain" (e.g., 0.01 M CaCl₂) to the top of the columns at a constant rate for a defined period (e.g., 48 hours).

-

Leachate Collection: Collect the leachate that passes through the columns in fractions.

-

Soil Sectioning and Analysis: After the leaching period, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

Extraction and Quantification: Extract each soil segment and analyze both the soil extracts and the leachate fractions for radioactivity and the presence of this compound and its metabolites using LC-MS/MS.

-

Data Analysis: Calculate a mass balance to account for the distribution of radioactivity in the leachate, soil segments, and any remaining in the column. This provides an indication of the leaching potential of the parent compound and its degradates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the environmental fate of this compound.

Conclusion